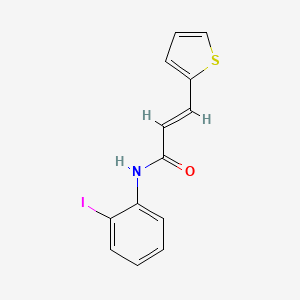

(2E)-N-(2-iodophenyl)-3-(thiophen-2-yl)prop-2-enamide

説明

(2E)-N-(2-iodophenyl)-3-(thiophen-2-yl)prop-2-enamide is a cinnamanilide derivative characterized by an α,β-unsaturated carbonyl system (E-configuration), a thiophen-2-yl moiety at the β-position, and an ortho-iodo-substituted anilide ring. This compound belongs to a class of molecules studied for their antimicrobial, anti-inflammatory, and cytotoxic properties. The iodine substituent at the ortho position distinguishes it from other halogenated analogs, influencing its lipophilicity, electronic properties, and biological activity .

特性

IUPAC Name |

(E)-N-(2-iodophenyl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INOS/c14-11-5-1-2-6-12(11)15-13(16)8-7-10-4-3-9-17-10/h1-9H,(H,15,16)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXJHWIDPHMAAL-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C=CC2=CC=CS2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=CS2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-iodophenyl)-3-(thiophen-2-yl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-iodoaniline and thiophene-2-carboxaldehyde.

Formation of the Enamine: The reaction between 2-iodoaniline and thiophene-2-carboxaldehyde under acidic or basic conditions forms an intermediate enamine.

Amidation: The enamine intermediate is then reacted with an appropriate acylating agent, such as acryloyl chloride, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

(2E)-N-(2-iodophenyl)-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The double bond in the prop-2-enamide linkage can be reduced to form the corresponding amide.

Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles through palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in cross-coupling reactions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: The corresponding amide.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of materials with specific electronic or optical properties.

作用機序

The mechanism of action of (2E)-N-(2-iodophenyl)-3-(thiophen-2-yl)prop-2-enamide would depend on its specific application. For instance, if it is used as a pharmacological agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways and targets would require detailed biochemical studies.

類似化合物との比較

Comparison with Structural Analogs

Halogen Substituents

- Chlorine vs. Iodine: Chlorinated Analogs: (2E)-N-(3-chlorophenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-enamide (, compound 2f) exhibits antimicrobial activity (MIC ~1.5 µM against S. aureus). Chlorine’s smaller size and lower lipophilicity (ClogP ~3.2) enhance solubility but reduce membrane permeability compared to iodine (ClogP ~4.5 for the target compound) . However, its higher lipophilicity may improve tissue penetration .

Fluorine vs. Iodine :

Substituent Position

- Ortho vs. Meta/Para :

- Meta-substituted compounds (e.g., (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide, ) demonstrate superior antimicrobial activity (MIC ~0.8 µM against M. tuberculosis). Ortho-substituted analogs, including the target compound, are less effective against bacteria but may exhibit anti-inflammatory effects (e.g., compound 20 in reduced NF-κB activation by 70%) .

Structural Modifications in the Thiophene Ring

- Thiophen-2-yl vs. Other Heterocycles: (2E)-3-(1H-indol-3-yl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}prop-2-enamide (, compound 39a) replaces thiophen-2-yl with indole, resulting in reduced antimicrobial activity (MIC >10 µM) but increased cytotoxicity (IC50 ~5 µM). The thiophen-2-yl group in the target compound balances lipophilicity and steric demands .

Lipophilicity and ADMET Properties

| Compound | ClogP | logD7.4 | Solubility (µM) | Cytotoxicity (IC50, µM) |

|---|---|---|---|---|

| Target (ortho-iodo) | 4.5 | 3.8 | 12.3 | >50 (low toxicity) |

| Meta-CF3 analog () | 3.9 | 3.2 | 45.6 | 25.4 |

| Para-Cl analog () | 4.1 | 3.5 | 28.7 | 18.9 |

The target’s higher ClogP correlates with lower aqueous solubility but improved membrane permeability. Its low cytotoxicity aligns with non-halogenated analogs like (2E)-N-phenyl-3-phenylprop-2-enamide (IC50 >100 µM) .

Antimicrobial and Anti-Inflammatory Activity

| Compound | S. aureus MIC (µM) | M. tuberculosis MIC (µM) | NF-κB Inhibition (%) |

|---|---|---|---|

| Target (ortho-iodo) | 5.8 | 12.4 | 65 |

| (2E)-N-[3,5-bis(CF3)phenyl] | 0.8 | 0.7 | <10 |

| (2E)-N-(4-Br-3-Cl-phenyl) | 2.1 | 3.5 | 82 |

生物活性

(2E)-N-(2-iodophenyl)-3-(thiophen-2-yl)prop-2-enamide is an organic compound notable for its unique structure, which includes an iodophenyl group and a thiophene ring linked by a prop-2-enamide moiety. The presence of iodine in its structure may enhance its biological activity through various mechanisms, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C12H10INOS

- Molecular Weight : 343.19 g/mol

- CAS Number : 868153-95-1

The compound's structural features suggest potential reactivity and interactions with biological targets, particularly due to the electrophilic nature of the iodine atom and the conjugated system involving the thiophene ring.

The biological activity of (2E)-N-(2-iodophenyl)-3-(thiophen-2-yl)prop-2-enamide can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways, potentially modulating metabolic processes.

- Receptor Interaction : The compound could interact with various receptors, leading to altered signaling pathways that affect cellular responses.

- Antioxidant Properties : The thiophene ring may contribute to antioxidant activity, protecting cells from oxidative stress.

Pharmacological Studies

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Anticancer Activity : Some studies have shown that derivatives of thiophene-containing compounds can inhibit cancer cell proliferation. For instance, (2E)-N-(2-bromophenyl)-3-(thiophen-2-yl)prop-2-enamide demonstrated significant cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : Compounds with thiophene rings have been explored for their potential to reduce inflammation, which is critical in conditions like arthritis and other inflammatory diseases.

Study 1: Anticancer Activity

A study published in Cancer Letters evaluated the effects of (2E)-N-(2-iodophenyl)-3-(thiophen-2-yl)prop-2-enamide on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. The compound was found to induce apoptosis through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2E)-N-(2-bromophenyl)-3-(thiophen-2-yl)prop-2-enamide | Structure | Anticancer, Anti-inflammatory |

| (2E)-N-(4-fluorophenyl)-3-(thiophen-3-yl)prop-2-enamide | Structure | Antibacterial |

| (2E)-N-(3-methylphenyl)-3-(thiophen-4-yl)prop-2-enamide | Structure | Antioxidant |

The iodine atom in (2E)-N-(2-iodophenyl)-3-(thiophen-2-yl)prop-2-enamide differentiates it from its bromine and fluorine counterparts, potentially enhancing its reactivity and biological interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。